molecular formula C15H20N6O2S2 B10968563 2-{[5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-{[5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B10968563
M. Wt: 380.5 g/mol
InChI Key: YVLGRGMMASUBEB-UHFFFAOYSA-N
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Description

2-{[5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves multiple steps, starting from the preparation of the core heterocyclic structures. The key steps include:

    Formation of the 1,2,4-triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents.

    Introduction of the cyclopropyl and tetrahydrofuran-2-ylmethyl groups: These groups can be introduced through alkylation reactions using suitable alkyl halides.

    Formation of the thiadiazole ring: This involves the cyclization of thiosemicarbazide derivatives with carbon disulfide or other suitable reagents.

    Coupling of the triazole and thiadiazole rings: This can be achieved through nucleophilic substitution reactions, where the sulfanyl group acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or thiadiazole rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The heterocyclic rings and functional groups present in the compound can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: Known for their antimicrobial and antifungal properties.

    Thiadiazole derivatives: Known for their anticancer and anti-inflammatory properties.

Uniqueness

What sets 2-{[5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide apart is the combination of these two heterocyclic systems in a single molecule, which may result in unique biological activities and potential synergistic effects.

Properties

Molecular Formula

C15H20N6O2S2

Molecular Weight

380.5 g/mol

IUPAC Name

2-[[5-cyclopropyl-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C15H20N6O2S2/c1-9-17-19-14(25-9)16-12(22)8-24-15-20-18-13(10-4-5-10)21(15)7-11-3-2-6-23-11/h10-11H,2-8H2,1H3,(H,16,19,22)

InChI Key

YVLGRGMMASUBEB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2CC3CCCO3)C4CC4

Origin of Product

United States

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